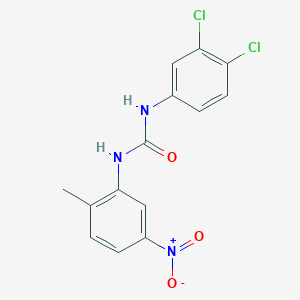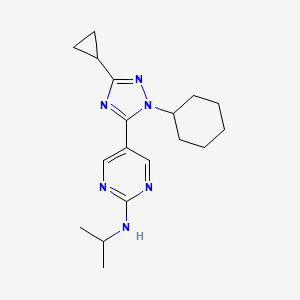![molecular formula C18H25N5OS B5623158 1-[6-amino-2-(butylthio)pyrimidin-4-yl]-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5623158.png)
1-[6-amino-2-(butylthio)pyrimidin-4-yl]-4-pyridin-3-ylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex pyrimidinyl and pyridinyl compounds involves multiple steps, including cyclization, alkylation, and reactions with different reagents to achieve the desired molecular structure. For example, Haber et al. (1991) describe the cyclisation of 2-amino-5-(4-pyridinyl)-pyridinm-3-carboxamide with diethyl oxalate to yield pyrido[2,3-d]pyrimidines, indicating a method that could potentially be adapted for the synthesis of similar compounds (Haber, Hagen, & Schlender, 1991).
Molecular Structure Analysis
The molecular structure of related compounds often features a combination of hydrogen bonds, π-π stacking, and other interactions that stabilize their supramolecular assemblies. For instance, Cheng et al. (2011) explored supramolecular structures constructed by amino-substituted pyrimidines, revealing insights into the role of hydrogen bonding in molecular packing, which is crucial for understanding the molecular structure of 1-[6-amino-2-(butylthio)pyrimidin-4-yl]-4-pyridin-3-ylpiperidin-4-ol (Cheng, Chen, Liu, Wu, & Guo, 2011).
Chemical Reactions and Properties
The chemical reactions of pyrimidinyl compounds often involve modifications at various positions to introduce new functional groups, which significantly affect their chemical properties. For example, Jayarajan et al. (2019) describe the synthesis of cyano-substituted bipyridines through a three-component reaction, demonstrating the type of chemical transformations that such compounds can undergo (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Physical Properties Analysis
The physical properties of such compounds can be inferred from their crystalline structures, hydrogen bonding patterns, and electronic distribution. For instance, the study by Orozco et al. (2009) on hydrogen-bonded ribbons in pyrimidinone monohydrates showcases the importance of molecular interactions in determining the physical properties of related compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Chemical Properties Analysis
The chemical properties of pyrimidinyl and pyridinyl compounds, including reactivity and potential for further chemical modifications, are crucial for their application in various fields. Research such as that by Elangovan et al. (2021), which focuses on the synthesis and characterization of benzenesulfonamide derivatives, provides insights into the functional groups' influence on chemical reactivity and interactions (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).
Propiedades
IUPAC Name |
1-(6-amino-2-butylsulfanylpyrimidin-4-yl)-4-pyridin-3-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c1-2-3-11-25-17-21-15(19)12-16(22-17)23-9-6-18(24,7-10-23)14-5-4-8-20-13-14/h4-5,8,12-13,24H,2-3,6-7,9-11H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNWVWKQDBZDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=CC(=N1)N2CCC(CC2)(C3=CN=CC=C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-Amino-2-(butylthio)pyrimidin-4-yl]-4-pyridin-3-ylpiperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 5-[(3-pyridinylcarbonyl)amino]isophthalate](/img/structure/B5623094.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5623097.png)
![3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5623101.png)
![(2-{2-[1-(3-methoxypropanoyl)-3-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5623104.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5623114.png)



![1-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-D-prolinamide](/img/structure/B5623137.png)
![2-(3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5623141.png)

![2-(2,4-dichlorophenoxy)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5623151.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propylsulfonyl)piperidine](/img/structure/B5623169.png)